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molecular formula C12H10O B1666291 3-Phenylphenol CAS No. 580-51-8

3-Phenylphenol

Cat. No. B1666291
M. Wt: 170.21 g/mol
InChI Key: UBXYXCRCOKCZIT-UHFFFAOYSA-N
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Patent
US09145424B2

Procedure details

3-Bromophenol (1.0 g, 5.78 mmol), phenylboronic acid (1.4 g, 11.48 mmol), potassium carbonate (2.0 g, 14.47 mmol), and PdCl2(PPh3) (1/200 eq.) were added to a solution of dioxane/H2O (20 mL/5 mL). The resulting solution was refluxed for 16 h. The reaction mixture was then partitioned between Et2O and water, and the aqueous phase was extracted with Et2O. The combined organic layer was evaporated to dryness and purified by flash column chromatography (ethyl acetate/hexanes=1/9) to give TC-IV-119 (1.02 g, 100%) as a transparent oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O>[C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
PdCl2(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between Et2O and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with Et2O
CUSTOM
Type
CUSTOM
Details
The combined organic layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (ethyl acetate/hexanes=1/9)
CUSTOM
Type
CUSTOM
Details
to give TC-IV-119 (1.02 g, 100%) as a transparent oil

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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